3-Methylquinoline-2-carboxylic acid hydrochloride
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Overview
Description
3-Methylquinoline-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H10ClNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylquinoline-2-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the reaction of substituted aniline with acetone and benzaldehyde on the surface of alumina impregnated with hydrochloric acid. This method is solvent-free and utilizes microwave-assisted, multi-component reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar multi-component reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methylquinoline-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .
Scientific Research Applications
3-Methylquinoline-2-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylquinoline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the specific biological system being studied. The exact molecular targets and pathways involved vary depending on the specific application and research context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methylquinoline-2-carboxylic acid hydrochloride include other quinoline derivatives such as quinoline-2-carboxylic acid, 3-methylquinoline, and quinoline-4-carboxylic acid .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a methyl group at the 3-position and a carboxylic acid group at the 2-position. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
3-methylquinoline-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2.ClH/c1-7-6-8-4-2-3-5-9(8)12-10(7)11(13)14;/h2-6H,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPLFUMDOJRFKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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